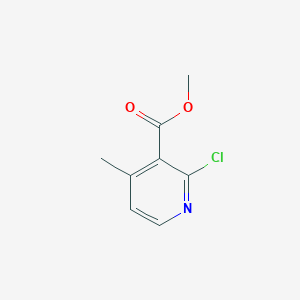
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a chemical compound with the empirical formula C11H14N2OSi and a molecular weight of 218.33 g/mol . It is a solid compound often used in early discovery research . The compound is characterized by the presence of a trimethylsilanylethynyl group attached to a pyridine ring, which is further connected to a carboxylic acid amide group .
Preparation Methods
The synthesis of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide typically involves the following steps:
Formation of the Trimethylsilanylethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable base to form the trimethylsilanylethynyl group.
Attachment to Pyridine Ring: The trimethylsilanylethynyl group is then attached to the pyridine ring through a coupling reaction, often using a palladium catalyst.
Formation of Carboxylic Acid Amide: The final step involves the conversion of the carboxylic acid group on the pyridine ring to a carboxylic acid amide group through an amidation reaction.
Chemical Reactions Analysis
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide can be compared with other similar compounds, such as:
3-(2-Trimethylsilylethynyl)pyridine-2-carboxamide: This compound has a similar structure but differs in the position of the trimethylsilylethynyl group.
4-Methoxy-pyridine-2-carboxylic acid amide: This compound has a methoxy group instead of a trimethylsilanylethynyl group.
6-Methoxy-pyridine-2-carboxylic acid amide: Similar to the previous compound but with the methoxy group in a different position.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGACQPYTBNGLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592075 |
Source


|
| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499193-54-3 |
Source


|
| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














